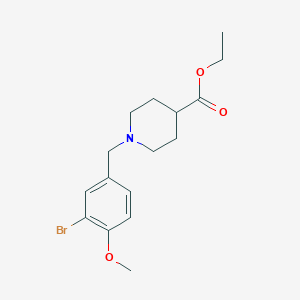![molecular formula C20H23F3N2O2 B3440945 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440945.png)
1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
描述
1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research. TFMPP is known to interact with various neurotransmitter receptors in the brain, including serotonin receptors, which are involved in regulating mood, appetite, and sleep.
作用机制
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is complex and not fully understood. It is known to interact with various serotonin receptors in the brain, including 5-HT1A, 5-HT1B, and 5-HT2A receptors. 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to act as an agonist at some of these receptors, meaning that it activates them and produces a biological response. It has also been shown to act as an antagonist at other receptors, meaning that it blocks their activation and inhibits their biological response.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to produce a range of biochemical and physiological effects in animal and human studies. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood, appetite, and sleep. 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to produce changes in heart rate, blood pressure, and body temperature, as well as alter the activity of various neurotransmitter systems in the brain.
实验室实验的优点和局限性
1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, making it a useful tool for studying the structure and function of serotonin receptors. 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to produce variable effects in different animal species and strains, making it difficult to generalize findings across studies. Additionally, 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to produce some undesirable side effects, such as hyperactivity and anxiety, which can complicate interpretation of results.
未来方向
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is to further investigate the structure and function of serotonin receptors and their role in various physiological and pathological processes. Another direction is to explore the potential therapeutic applications of 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine and related compounds, such as in the treatment of mood disorders or addiction. Additionally, future research could focus on developing more selective and potent compounds that target specific serotonin receptors, which could lead to more effective therapies with fewer side effects.
科学研究应用
1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to interact with various neurotransmitter receptors in the brain, including serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been used as a tool compound to study the structure and function of these receptors, as well as their role in various physiological and pathological processes.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c1-26-18-7-6-15(19(13-18)27-2)14-24-8-10-25(11-9-24)17-5-3-4-16(12-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCGWGAGJSJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)
![1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)





![1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440906.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)




